molecular formula C11H14F2N2 B1427809 3,5-Difluoro-4-(piperidin-1-yl)aniline CAS No. 1178372-90-1

3,5-Difluoro-4-(piperidin-1-yl)aniline

Cat. No. B1427809
CAS RN: 1178372-90-1
M. Wt: 212.24 g/mol
InChI Key: CKKZUIOLIHARES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(piperidin-1-yl)aniline, also known as DFPA, is a compound that has been used in a variety of scientific research applications in recent years. It is a heterocyclic amine with a unique structure that has been found to have a wide range of biological and biochemical properties. DFPA is a versatile compound that has been used in a variety of applications, from drug discovery and development to biochemical research.

Scientific Research Applications

Chemistry and Pharmacology

3,5-Difluoro-4-(piperidin-1-yl)aniline, as part of the 4-anilidopiperidine class of compounds, is of interest in pharmacological research, particularly for its potential in understanding receptor-mediated phenomena and developing pharmacophores. Studies on stereoisomers of related compounds have shown considerable differences in their biological properties, which can help elucidate the molecular basis of receptor interactions and contribute to drug development processes (Brine et al., 1997).

Environmental and Remedial Technologies

Aniline derivatives, including those structurally similar to 3,5-Difluoro-4-(piperidin-1-yl)aniline, are significant in environmental sciences due to their presence in industrial wastewaters. Research has focused on remedial technologies for the elimination of such compounds, with Advanced Oxidation Processes (AOPs) being identified as efficient and cost-effective for treating wastewater containing aniline derivatives (Chaturvedi & Katoch, 2020).

Synthetic Methodologies

The compound's relevance extends to synthetic chemistry, where its piperidine component is integral to the synthesis of spiropiperidines and other N-heterocycles. These compounds are increasingly important in drug discovery, and methodologies for their construction are a significant area of research. Recent reviews have highlighted strategies for synthesizing spiropiperidines, indicating the growing interest in exploring three-dimensional chemical space for new therapeutic agents (Griggs et al., 2018).

Medicinal Chemistry and Pharmacology

Piperidine alkaloids, including structural analogs of 3,5-Difluoro-4-(piperidin-1-yl)aniline, have considerable medicinal importance. Their broad therapeutic applications pave the way for the development of new drugs with diverse pharmacological profiles. The structure-activity relationship (SAR) of these compounds is crucial for designing molecules with high therapeutic efficacy (Singh et al., 2021).

properties

IUPAC Name

3,5-difluoro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZUIOLIHARES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(piperidin-1-yl)aniline

CAS RN

1178372-90-1
Record name 3,5-difluoro-4-(piperidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(piperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-(piperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-(piperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-4-(piperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-4-(piperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-4-(piperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.